molecular formula C9H13BrO B1381314 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 251980-67-3

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No.: B1381314
CAS No.: 251980-67-3
M. Wt: 217.1 g/mol
InChI Key: WCVVNAQKPNQJBW-UHFFFAOYSA-N
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Description

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde is a chemical compound belonging to the family of cyclohexenecarbaldehydes. It is characterized by its yellowish liquid form and pungent odor. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde typically involves the bromination of 4,4-dimethylcyclohex-1-enecarbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The pH of the resulting solution is adjusted to around 7 using a solution of 5M sodium hydroxide, and the mixture is then extracted with heptanes. The combined organic fractions are dried, filtered, and concentrated under reduced pressure to yield the desired product as a yellow oil .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4,4-Dimethylcyclohex-1-enecarbaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-Bromo-4,4-dimethylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde, affecting its reactivity and applications.

Uniqueness: 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVVNAQKPNQJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)Br)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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